molecular formula C12H9BrO B1359908 1-Bromo-2-phenoxybenzene CAS No. 7025-06-1

1-Bromo-2-phenoxybenzene

Cat. No.: B1359908
CAS No.: 7025-06-1
M. Wt: 249.1 g/mol
InChI Key: RRWFUWRLNIZICP-UHFFFAOYSA-N
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Description

1-Bromo-2-phenoxybenzene, also known as 2-Bromodiphenyl Ether, is a versatile aromatic ether of high interest in organic and materials science research. This compound serves as a fundamental building block in synthetic chemistry, particularly for constructing complex organic architectures like heterocyclic compounds, pharmaceuticals, and dyes . Its structure, featuring a bromine atom adjacent to a phenoxy group on a benzene ring, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. With a molecular formula of C₁₂H₉BrO and a molecular weight of 249.11 g/mol , it is characterized as a white to light yellow powder or crystal with a melting point range of 43.0 to 47.0 °C . It is recommended to store this product in a cool, dark place at room temperature to maintain stability . Researchers value this compound for its application in developing new polymers and nanomaterials, where it acts as a precursor or chain modifier . As a specialty chemical intermediate, it is supplied with a high purity of >98.0% (GC) . This product is intended for research and development purposes in a controlled laboratory setting only. It is not classified as a medicinal product or consumer good and is strictly for professional use. It must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-phenoxybenzene
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InChI

InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWFUWRLNIZICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7073486
Record name 1-Bromo-2-phenoxybenzene
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Molecular Weight

249.10 g/mol
Source PubChem
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CAS No.

7025-06-1, 36563-47-0
Record name 2-Bromodiphenyl ether
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Record name Monobromodiphenyl ether (mixed isomers)
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Record name 1-Bromo-2-phenoxybenzene
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Record name 1-Bromo-2-phenoxy-benzene
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Record name 2-BROMODIPHENYL ETHER
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Synthetic Methodologies and Reaction Pathways of 1 Bromo 2 Phenoxybenzene

Direct Synthesis Approaches

Direct synthesis methods focus on introducing the bromo and phenoxy substituents onto a single benzene (B151609) ring through sequential or concerted reaction pathways.

Electrophilic Aromatic Substitution for C-Br Bond Formation in Phenoxybenzene Scaffolds

One of the most common methods for synthesizing 1-bromo-2-phenoxybenzene involves the electrophilic aromatic substitution (EAS) on a phenoxybenzene (diphenyl ether) molecule. diva-portal.org This classic reaction introduces a bromine atom onto the aromatic ring.

The phenoxy group (-OPh) is an activating ortho-, para-director in electrophilic aromatic substitution reactions due to the resonance donation of a lone pair of electrons from the ether oxygen. rsc.org This electronic effect increases the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to the phenoxy substituent. However, the bromination of phenoxybenzene typically yields a mixture of isomeric products, including this compound (ortho-isomer) and 1-bromo-4-phenoxybenzene (B89831) (para-isomer). nih.gov

The regioselectivity of the bromination is highly influenced by several factors:

Steric Hindrance: The bulky nature of the phenoxy group can sterically hinder the approach of the electrophile to the ortho positions, often leading to a higher proportion of the para-substituted product.

Reaction Conditions: The choice of solvent, temperature, and brominating agent plays a crucial role in determining the isomer ratio. For instance, using elemental bromine in non-polar solvents often favors the formation of the para-isomer.

Substituent Effects: If the phenoxybenzene scaffold already contains other substituents, their electronic and steric properties will also influence the position of the incoming bromine atom.

Under controlled conditions, it is possible to achieve selective bromination at the ortho position to yield this compound with minimal para substitution.

Table 1: Factors Influencing Regioselectivity in Phenoxybenzene Bromination

FactorInfluence on RegioselectivityOutcome
Solvent Polarity Non-polar solvents (e.g., CCl₄)Often favor the less sterically hindered para-isomer.
Polar solventsMay alter the ortho/para ratio.
Brominating Agent Elemental Bromine (Br₂)Standard reagent, selectivity depends on other conditions.
N-Bromosuccinimide (NBS)Can offer different selectivity profiles, sometimes favoring para. nih.gov
Temperature Lower temperaturesGenerally increase selectivity by minimizing side reactions.
Higher temperaturesCan lead to a mixture of products and potential polybromination.

To enhance the efficiency and control the regioselectivity of the bromination reaction, various catalytic systems are employed. These catalysts function by polarizing the bromine molecule, thereby generating a more potent electrophile.

Lewis Acids: Traditional catalysts include Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These catalysts are critical for activating the bromine and achieving high reaction rates and regioselectivity. The mechanism involves the polarization of the Br-Br bond, facilitating the attack by the electron-rich aromatic ring. diva-portal.org

Zeolites: Shape-selective catalysts like zeolites have been investigated to improve para-selectivity in the bromination of substituted benzenes. nih.gov The constrained environment within the zeolite pores can sterically favor the formation of the linear para-isomer over the bulkier ortho-isomer.

Other Catalytic Systems: Research has explored a variety of other systems to achieve controlled bromination. This includes methods using N-bromosuccinimide (NBS) in conjunction with additives like lactic acid derivatives or catalytic amounts of ionic liquids under aerobic conditions. nsf.govacs.org These newer methods often provide milder reaction conditions and can offer high chemoselectivity. acs.org

Copper-Catalyzed Ullmann-Type Coupling Reactions

An alternative and powerful strategy for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction to form the C-O diaryl ether bond. organic-chemistry.orgwikipedia.org This method is particularly useful when constructing the molecule from two separate aryl fragments, such as a phenol (B47542) and an aryl halide. scielo.org.mx For the specific synthesis of this compound, this would typically involve the reaction of 2-bromophenol (B46759) with an aryl halide or phenol with a dihalobenzene.

The Ullmann diaryl ether synthesis has been a subject of extensive mechanistic study. While traditionally requiring harsh conditions like high temperatures (often above 200°C) and stoichiometric amounts of copper, modern protocols have made the reaction more practical. wikipedia.orgscielo.org.mx

The generally accepted catalytic cycle for the Ullmann-type reaction involves the following key steps:

Formation of a Copper(I) Phenoxide: In the presence of a base, the phenol is deprotonated, and it coordinates with a copper(I) salt (e.g., CuI) to form a copper(I) phenoxide species. wikipedia.orgnih.gov

Oxidative Addition: The aryl halide (in this case, a bromo-substituted benzene derivative) undergoes oxidative addition to the copper(I) center. This step is often considered the rate-determining step and results in a transient copper(III) intermediate. organic-chemistry.orgnih.gov

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination, forming the desired C-O bond of the diaryl ether and regenerating a copper(I) species, which can re-enter the catalytic cycle. organic-chemistry.org

The presence of the bromine atom on one of the aromatic rings influences the electronic properties of the substrate, which can affect the rate of the oxidative addition step.

The evolution of the Ullmann reaction has been marked by the development of sophisticated catalytic systems that operate under much milder conditions. The choice of the copper source and, crucially, the ancillary ligand, has a profound impact on the reaction's efficiency, substrate scope, and required temperature. wikipedia.orgrhhz.net

Copper Sources: A variety of copper sources can be used, including copper powder, copper(I) salts like CuI, CuBr, and CuCl, and copper(II) salts such as Cu(OAc)₂. scispace.com Copper(I) sources are often preferred as they can directly enter the proposed catalytic cycle.

Ligands: The introduction of ligands to the copper catalyst was a major breakthrough. Ligands serve to solubilize the copper species, stabilize the catalytic intermediates, and facilitate the key steps of oxidative addition and reductive elimination. A wide array of ligands has been found to be effective, and the optimal ligand often depends on the specific substrates being coupled.

Table 2: Common Ligand Classes and Copper Sources for Ullmann-Type C-O Coupling

Copper SourceLigand ClassExample LigandsTypical Reaction Conditions
CuI, CuBr, Cu₂ON,N-Chelators1,10-Phenanthroline, N,N'-DimethylethylenediamineModerate to high temperatures (80-150°C), various bases (K₂CO₃, Cs₂CO₃, K₃PO₄). nih.govscispace.com
CuIAmino AcidsL-Proline, N,N-DimethylglycineOften allows for lower reaction temperatures (e.g., 90°C). organic-chemistry.org
CuI, Cu(OTf)₂O,O-Chelators2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD)Effective for a range of aryl halides and phenols. rhhz.net
CuIN,O-Chelators8-Hydroxyquinoline, SalicylaldiminesCan promote coupling under mild conditions. rhhz.net

Recent advancements have even led to the development of ligand-free systems under specific conditions, such as using deep eutectic solvents, which can act as both the solvent and a promoter for the reaction. nih.gov The careful selection of the copper source, ligand, base, and solvent is paramount to achieving high yields in the synthesis of sterically demanding or electronically challenging diaryl ethers like this compound.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach to forming the C-O bond in diaryl ethers like this compound. researchgate.net This method typically involves the reaction of an aryl halide with a phenoxide. researchgate.net The success of SNAr is highly dependent on the electronic properties of the aromatic ring, the nature of the leaving group, and the nucleophile involved. researchgate.net

For an SNAr reaction to proceed, the aromatic ring must be "activated" towards nucleophilic attack. researchgate.net This activation is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. rsc.org These EWGs, such as nitro (-NO2) or cyano (-CN) groups, stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. rsc.orgacs.org In the context of synthesizing this compound, if starting from a dihalogenated benzene (e.g., 1,2-dibromobenzene (B107964) or 1-bromo-2-chlorobenzene) and a phenoxide, the lack of a strong EWG on the benzene ring makes direct, uncatalyzed SNAr challenging. Such reactions often require harsh conditions. However, the presence of substituents can influence reactivity; for example, a nitro group can act as a leaving group itself in some SNAr reactions to form diaryl ethers. rsc.org

The efficiency of an SNAr reaction is also governed by the nature of the leaving group. researchgate.net A good leaving group is one that is stable once it has departed. In SNAr, the typical reactivity order for halogens is F > Cl ≈ Br > I. nih.govmasterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine helps to stabilize the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

Phenoxides (ArO⁻) serve as the nucleophiles in this synthesis. researchgate.net Their nucleophilicity can be enhanced by electron-donating groups on the phenolic ring. The reaction typically involves deprotonating a phenol with a base to generate the more reactive phenoxide ion, which then attacks the activated aryl halide. For instance, reacting a phenol with a base like potassium tert-butoxide (KOtBu) in a solvent like DMSO can effectively generate the phenoxide for subsequent substitution.

Reactant 1Reactant 2BaseConditionsProductYield
1-Bromo-2-fluoro-4-nitrobenzenePhenolKOtBuDMSO, Room Temp, 3-5h1-Bromo-2-fluoro-4-phenoxybenzene57-84%
1-Bromo-2-fluoro-4-iodobenzenePhenolKOHDMF, 120-150°C, 8h (with Cu powder)1-Bromo-2-fluoro-4-phenoxybenzene~57%

This table presents data for the synthesis of a related compound, 1-bromo-2-fluoro-4-phenoxybenzene, illustrating the principles of SNAr and Ullmann-type reactions.

Synthesis via Organometallic Reagents

Organometallic reagents provide powerful and versatile methods for constructing the this compound framework, often with high regioselectivity under milder conditions than traditional methods.

Grignard reagents (RMgX) and organolithium compounds are highly reactive species used to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comtaylorandfrancis.com One potential route to this compound could involve the functionalization of phenoxybenzene itself. This can be achieved through directed ortho-metalation (DoM), where the oxygen of the phenoxy group directs a strong base like an alkyllithium (e.g., n-butyllithium) to deprotonate the ortho position. arkat-usa.orgresearchgate.net The resulting lithiated intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂) to yield the target compound. The use of less nucleophilic bases like lithium diisopropylamide (LDA) can sometimes be necessary to prevent unwanted side reactions. clockss.org

Alternatively, functionalized Grignard reagents can be prepared from aryl bromides at low temperatures. cmu.edu For example, a (4-phenoxyphenyl)magnesium bromide Grignard reagent can be synthesized and used in coupling reactions. rsc.org While direct synthesis of this compound via this specific Grignard is not detailed, the principle of forming a Grignard reagent from a phenoxy-substituted aryl bromide and reacting it with an electrophile is a viable synthetic strategy.

Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming C-O bonds in modern organic synthesis. thieme-connect.com The Buchwald-Hartwig amination, which forms C-N bonds, has a direct analog for ether synthesis, often referred to as Buchwald-Hartwig etherification. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol or phenol. organic-chemistry.org

To synthesize this compound, this reaction could involve coupling 2-bromophenol with bromobenzene (B47551) or, more commonly, coupling 1,2-dibromobenzene with phenol. The key to these reactions is the palladium catalyst, which typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. mit.edunih.govbeilstein-journals.org Ligands like Xantphos are often crucial for achieving high yields in C-O coupling reactions. nih.govbeilstein-journals.org The choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene) is also critical for reaction success. mit.edubeilstein-journals.org This methodology is highly versatile and tolerates a wide range of functional groups. wikipedia.org

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventProduct
N-substituted 4-bromo-7-azaindolePhenolsPd(OAc)₂ / XantphosK₂CO₃DioxaneN-substituted 4-phenoxy-7-azaindole
Aryl HalidesPrimary AlcoholsPd(0) / 3-methyl-2-di-t-butylphosphinobiarylWeak BaseNot specifiedAryl Alkyl Ethers

This table shows examples of Buchwald-Hartwig C-O coupling reactions, demonstrating the general conditions applicable for synthesizing diaryl ethers. mit.edunih.gov

Precursor-Based Synthesis

This approach focuses on synthesizing this compound from readily available precursors through strategic chemical transformations.

One prominent precursor-based method is the direct electrophilic bromination of 2-phenoxybenzene. In this reaction, 2-phenoxybenzene is treated with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The phenoxy group is an ortho, para-directing group, meaning it activates these positions for electrophilic attack. Under controlled conditions, this method can selectively yield this compound.

Another powerful precursor-based route is the Sandmeyer reaction. wikipedia.orgbyjus.com This method allows for the introduction of a bromine atom onto an aromatic ring starting from an aniline (B41778) derivative. organic-chemistry.org The synthesis would begin with 2-phenoxyaniline. This precursor is treated with a nitrite (B80452) source (e.g., sodium nitrite, NaNO₂) in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures to form a diazonium salt. geeksforgeeks.org This intermediate is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding this compound. wikipedia.orggeeksforgeeks.org This multi-step process offers excellent regiochemical control.

PrecursorReagentsKey IntermediateProduct
2-Phenoxyaniline1. NaNO₂, HBr (0-5°C) 2. CuBr2-Phenoxybenzenediazonium bromideThis compound
2-PhenoxybenzeneBr₂, FeBr₃N/A (Direct Bromination)This compound

This table outlines two precursor-based synthetic routes to this compound.

Bromination of 2-Phenoxyphenyl Derivatives

The most direct method for synthesizing this compound is through the electrophilic aromatic substitution of diphenyl ether (2-phenoxybenzene). This reaction selectively introduces a bromine atom onto one of the benzene rings. The phenoxy group (-OPh) is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself. Consequently, the bromination of diphenyl ether yields a mixture of isomers, with the ortho- and para-substituted products being the most common.

The reaction is typically carried out using molecular bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. To favor the monosubstituted product, this compound, it is crucial to control the reaction stoichiometry, maintaining a near 1:1 molar ratio of bromine to the diphenyl ether substrate. This precaution helps to minimize the formation of di-brominated and other polybrominated byproducts. The reaction is generally performed in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at or slightly above room temperature. Following the reaction, purification is typically accomplished via column chromatography.

Table 1: Typical Reaction Conditions for Electrophilic Bromination of Diphenyl Ether
ParameterConditionPurposeReference
SubstrateDiphenyl ether (2-Phenoxybenzene)Starting material for bromination.
ReagentBromine (Br₂)Source of the bromine electrophile.
CatalystIron(III) bromide (FeBr₃)Lewis acid to activate the bromine.
Stoichiometry~1:1 (Bromine:Substrate)To minimize polybromination byproducts.
SolventDichloromethane or ChloroformInert medium for the reaction.
TemperatureRoom TemperatureControlled condition to prevent side reactions.

Reactions Involving Bromobenzene and Phenol Derivatives

An alternative and highly versatile pathway to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. wikipedia.org This method involves the coupling of a phenol derivative with an aryl halide. researchgate.net For the synthesis of this compound, this can be achieved by reacting 2-bromophenol with a suitable phenyl donor or, more commonly, by reacting phenol with an ortho-dihalogenated benzene, such as 1,2-dibromobenzene.

The classical Ullmann conditions are often harsh, requiring high temperatures, typically in the range of 120–250°C, and the use of high-boiling polar solvents like N,N-dimethylformamide (DMF) or toluene. researchgate.net The reaction necessitates a copper catalyst, which can be in the form of copper powder or a copper salt like cuprous bromide, and a base, such as potassium carbonate or sodium methylate, to deprotonate the phenol and generate the more nucleophilic phenoxide ion. researchgate.netprepchem.comgoogle.com Despite the demanding conditions, the Ullmann condensation remains a valuable tool for forming the diaryl ether bond central to the structure of this compound. Modern advancements, including the use of palladium catalysts in Buchwald-Hartwig amination-type reactions, have also expanded the options for diaryl ether synthesis.

Table 2: General Conditions for Ullmann Condensation Synthesis
ParameterConditionPurposeReference
ReactantsAryl Halide (e.g., 1,2-dibromobenzene) and a PhenolBuilding blocks for the diaryl ether. prepchem.com
CatalystCopper (Cu) powder or Copper salts (e.g., CuBr)Facilitates the C-O bond formation. google.com
BasePotassium carbonate (K₂CO₃) or Sodium methylate (NaOCH₃)Deprotonates the phenol to form the phenoxide. researchgate.netprepchem.com
SolventHigh-boiling polar solvents (e.g., DMF, Toluene)Provides a medium for the high-temperature reaction.
Temperature120–250°COvercomes the activation energy for the reaction. researchgate.net

Green Chemistry Approaches to Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been explored for the synthesis of diaryl ethers like this compound. These methods aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous solvents.

Solvent-Free Synthesis Protocols

A significant advancement in green chemistry is the development of solvent-free, or "dry media," reaction protocols. For the Ullmann condensation, this involves triturating the reactants (the aryl halide and phenol), a base (e.g., potassium carbonate), and the copper catalyst together in the absence of a liquid solvent. researchgate.net The mixture is then heated, often using microwave irradiation, to initiate the reaction. researchgate.net This approach drastically reduces chemical waste and eliminates the environmental and safety hazards associated with high-boiling organic solvents, representing a more sustainable route for the synthesis of this compound and related compounds. researchgate.net

Microwave-Assisted Synthesis

The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of synthesizing this compound via the Ullmann condensation, microwave-assisted synthesis offers substantial benefits over conventional heating. researchgate.net Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times—from several hours to mere minutes. researchgate.netnih.gov This rapid heating can also lead to increased product yields and improved purity by minimizing the formation of degradation products that can occur during prolonged heating. nih.gov For instance, related syntheses of 2-phenoxybenzoic acids under microwave irradiation in solvent-free conditions achieved high yields in as little as three minutes at a power of 560 W. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Ullmann Condensation
ParameterConventional MethodMicrowave-Assisted MethodReference
HeatingExternal (Oil bath, heating mantle)Internal (Microwave irradiation) researchgate.net
Reaction TimeSeveral hours3-10 minutes researchgate.netnih.gov
SolventOften required (e.g., Amyl alcohol, DMF)Can be performed solvent-free ("dry media") researchgate.net
Energy EfficiencyLowerHigher nih.gov

Flow Chemistry Applications in the Production of this compound

Flow chemistry, where reactions are performed continuously in a reactor system rather than in a traditional batch-wise fashion, presents a promising platform for the industrial production of this compound. jst.org.in This technology offers significant advantages in terms of safety, efficiency, and scalability. jst.org.in Potentially hazardous reactions, such as brominations using elemental bromine, can be managed more safely in a flow reactor due to the small reaction volumes and superior heat transfer, which minimizes the risk of thermal runaways. jst.org.in The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and selectivity. jst.org.in While specific literature on the flow synthesis of this compound is not prevalent, the principles of flow chemistry are directly applicable to the key reaction types involved, such as electrophilic bromination and Ullmann-type couplings, suggesting a viable and advantageous future direction for its large-scale synthesis. jst.org.in

Reactivity and Derivatization of 1 Bromo 2 Phenoxybenzene

Reactions at the Bromine Center

The bromine atom on the benzene (B151609) ring is a good leaving group, making its position a prime site for chemical modification. This reactivity is harnessed in both nucleophilic substitution-type reactions and, more commonly, in powerful metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Direct nucleophilic aromatic substitution (SNAr) on 1-bromo-2-phenoxybenzene, where a nucleophile directly replaces the bromide, is generally challenging. Such reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups at the ortho and para positions, which is not the case for this molecule. However, modern catalytic methods, particularly those employing copper, have enabled transformations that achieve the net result of nucleophilic substitution under milder conditions than traditional SNAr.

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds from this compound is most effectively achieved through metal-catalyzed cross-coupling reactions that proceed via a nucleophilic substitution pathway.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org It facilitates the coupling of aryl halides with a wide array of amines, including primary and secondary amines, anilines, and other N-heterocycles. organic-chemistry.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. For this compound, this reaction allows for the introduction of various amino groups, leading to the synthesis of N-aryl diphenyl ether derivatives. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

Goldberg and Ullmann-type Reactions: Copper-catalyzed reactions are also pivotal for C-N and C-S bond formation. The Goldberg reaction, a type of Ullmann condensation, specifically refers to the copper-catalyzed coupling of an aryl halide with an amide. chemeurope.com Similarly, aryl thiols can be coupled with this compound using copper catalysts to form diaryl thioethers. These reactions often require higher temperatures than their palladium-catalyzed counterparts but are a valuable alternative, particularly for certain substrates. wikipedia.org

The synthesis of additional ether or thioether linkages at the bromine position of this compound is a key transformation for building complex poly(aryl ether) or thioether structures.

Ullmann Condensation: The classic Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an alcohol, phenol (B47542), or thiol. organic-chemistry.org This method can be used to react this compound with various phenols or alcohols to produce triaryl ether systems. wikipedia.org Traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of catalytic systems using soluble copper salts with ligands, allowing the reaction to proceed under milder conditions. nih.gov The mechanism involves the formation of a copper(I) alkoxide or thiolate, which then reacts with the aryl halide. nih.gov

Chan-Lam Coupling: An alternative, modern approach is the Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent instead of aryl halides. nrochemistry.comwikipedia.org While not a direct substitution on this compound, it is a complementary method for forming C-O and C-S bonds in related syntheses. This copper-catalyzed reaction couples boronic acids with alcohols, phenols, or thiols and has the advantage of often proceeding at room temperature and in the presence of air. organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for modifying aryl halides like this compound. These reactions, particularly those catalyzed by palladium, enable the precise and efficient formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. uwindsor.ca It is exceptionally useful for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. tcichemicals.com this compound serves as an excellent substrate in these reactions, coupling with a variety of arylboronic acids to yield functionalized terphenyl derivatives.

The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides This table illustrates typical conditions and outcomes for Suzuki-Miyaura reactions involving aryl bromides similar to this compound.

Aryl BromideBoronic AcidCatalyst / LigandBaseSolventYield (%)
This compoundPhenylboronic acidPd(PPh3)4Na2CO3Toluene/WaterTypically High (>90%)
This compound4-Methoxyphenylboronic acidPd(OAc)2 / SPhosK3PO4Dioxane/WaterTypically High (>90%)
p-BromotoluenePhenylboronic acidp(HEMA)-Pd(II)Na2CO3Ethanol/Water>99% researchgate.net
p-BromoanisolePhenylboronic acidp(HEMA)-Pd(II)Na2CO3Ethanol/Water>99% researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of vinyl groups onto the this compound scaffold. The process involves the oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion into the palladium-aryl bond and subsequent β-hydride elimination to release the product. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne. libretexts.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. unacademy.com It provides a direct route to synthesize arylalkynes from this compound, which are versatile intermediates for further transformations. Recent developments have also led to copper-free Sonogashira protocols. organic-chemistry.org A domino Sonogashira coupling involving 2-(2-bromophenoxy) derivatives has been reported, leading to the synthesis of substituted benzo[b]furans. organic-chemistry.org

Table 2: Representative Heck and Sonogashira Coupling Reactions This table illustrates typical conditions and outcomes for Heck and Sonogashira reactions involving aryl bromides like this compound.

Reaction TypeAryl BromideCoupling PartnerCatalyst SystemBaseSolventYield (%)
HeckThis compoundStyrenePd(OAc)2 / P(o-tol)3Et3NDMFTypically Good-Excellent
HeckBromobenzene (B47551)n-Butyl acrylatePd(OAc)2 / PPh3NaOAcDMA~95%
SonogashiraThis compoundPhenylacetylenePdCl2(PPh3)2 / CuIEt3NTHFTypically High (>90%)
SonogashiraIodobenzeneAcetylenePd(Ph3)4Cl2 / CuIAmine-High libretexts.org

Compound Index

Metal-Catalyzed Cross-Coupling Reactions

Negishi and Stille Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific studies detailing the Negishi and Stille coupling of this compound are not extensively documented in readily available literature, the general principles of these reactions are well-established and can be applied to this substrate.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For this compound, this would entail the formation of an organozinc reagent, which would then couple with the aryl bromide. The reaction allows for the formation of C-C bonds by coupling with various organic groups like alkenyl, aryl, allyl, and alkyl moieties. Palladium catalysts are generally favored due to their higher yields and greater functional group tolerance.

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide, also catalyzed by palladium. These reactions are known for their tolerance of a wide array of functional groups and are not sensitive to moisture or oxygen. However, the toxicity of organotin compounds is a significant drawback. In the context of this compound, a Stille coupling could be employed to introduce various substituents at the 2-position of the phenoxybenzene core. The general mechanism for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organometallic reagent (organozinc or organostannane), and reductive elimination to yield the coupled product and regenerate the catalyst.

Coupling ReactionOrganometallic ReagentCatalystKey Features
Negishi Coupling Organozinc (R-ZnX)Pd(0) or Ni(0)High reactivity, good functional group tolerance.
Stille Coupling Organostin (R-SnR'3)Pd(0)Tolerates a wide variety of functional groups, insensitive to moisture and oxygen, but reagents are toxic.

Lithiation and Grignard Reagent Formation

The bromine atom in this compound facilitates metal-halogen exchange, leading to the formation of valuable organometallic intermediates such as organolithium and Grignard reagents.

Ortho-Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. The oxygen atom of the phenoxy group in this compound can act as a Lewis basic site, potentially directing the lithiation to the ortho position of the phenoxy ring. However, the bromine atom is also susceptible to lithium-bromine exchange. The outcome of the reaction would likely depend on the reaction conditions, such as the choice of organolithium reagent and temperature.

Subsequent Electrophilic Quenching Reactions

Once the organolithium or Grignard reagent of this compound is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups. The commercial availability of 2-phenoxyphenylmagnesium bromide confirms the feasibility of forming the Grignard reagent from this compound. This Grignard reagent, a strong nucleophile and base, readily reacts with electrophiles.

Common electrophilic quenching reactions include:

Reaction with aldehydes and ketones: to produce secondary and tertiary alcohols, respectively.

Reaction with carbon dioxide: to yield a carboxylic acid after acidic workup.

Reaction with esters: to form tertiary alcohols.

Reaction with nitriles: to produce ketones after hydrolysis.

These reactions provide a versatile platform for the synthesis of a diverse range of substituted phenoxybenzene derivatives.

Reactions Involving the Phenoxy Group

The phenoxy ring of this compound is susceptible to electrophilic aromatic substitution, with the phenoxy group acting as an activating, ortho-, para-directing substituent.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The ether oxygen of the phenoxy group donates electron density to the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Substitution is directed to the ortho and para positions relative to the oxygen atom.

While specific studies on the halogenation, nitration, and sulfonation of the phenoxy ring in this compound are not extensively reported, the reactivity can be inferred from the behavior of diphenyl ether.

Halogenation: The phenoxy ring can be readily halogenated (chlorination, bromination) under mild conditions, often without the need for a Lewis acid catalyst. The reaction typically yields a mixture of ortho and para substituted products. wikipedia.org

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. wikipedia.org The reaction conditions need to be carefully controlled to avoid polysubstitution and potential side reactions due to the activating nature of the phenoxy group.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid or sulfur trioxide. wikipedia.orgacs.org This reaction is reversible, which can be a useful feature in synthetic strategies. acs.org

The following table summarizes the expected major products of electrophilic aromatic substitution on the phenoxy ring of this compound, based on the directing effects of the phenoxy group.

ReactionReagentsExpected Major Products (on Phenoxy Ring)
Halogenation X₂ (X = Cl, Br)2-(4-halophenoxy)-1-bromobenzene, 2-(2-halophenoxy)-1-bromobenzene
Nitration HNO₃, H₂SO₄2-(4-nitrophenoxy)-1-bromobenzene, 2-(2-nitrophenoxy)-1-bromobenzene
Sulfonation SO₃, H₂SO₄4-(2-bromophenoxy)benzenesulfonic acid, 2-(2-bromophenoxy)benzenesulfonic acid
Regioselectivity Influences of the Brominated Phenyl Ring

The brominated phenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. This deactivation stems from the electron-withdrawing inductive effects of both the bromine atom and the ether oxygen. While the ether oxygen is an activating group on the unsubstituted ring due to its electron-donating resonance effect, its influence on the ring to which it is directly attached is primarily a deactivating inductive (-I) effect. The bromine atom is also a deactivating group.

Both the phenoxy and bromo substituents are ortho, para-directors. However, their combined deactivating nature and the potential for steric hindrance make electrophilic substitution on this ring challenging and less common. The primary and most synthetically useful reactions involving the brominated ring occur at the carbon-bromine bond. This bond is a key site for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.

A significant pathway for the derivatization of this compound involves intramolecular C-H functionalization, leading to the synthesis of dibenzofurans. This transformation highlights the reactivity of both the C-Br bond and a C-H bond on the adjacent phenoxy ring.

Reaction TypeCatalyst/ReagentsProductYieldRef.
Intramolecular C-H ArylationPd(OAc)₂, PPh₃, K₂CO₃DibenzofuranHigh nih.govnih.gov
Suzuki CouplingPd(PPh₃)₄, Arylboronic acid, Base2-Aryl-phenoxybenzeneGood nih.gov
Buchwald-Hartwig AminationPd catalyst, Ligand, Base, AmineN-Aryl-2-phenoxyanilineGood nih.gov

This table is illustrative of typical reactions for this class of compound. Yields are generally reported as good to high in the literature for these transformations.

Cleavage of the Ether Linkage

The ether linkage in this compound, an example of a diaryl ether, is exceptionally stable and resistant to cleavage. The bond between the sp²-hybridized carbon of the aromatic rings and the oxygen atom is significantly stronger than the C-O bond in alkyl ethers. This stability is due to the partial double bond character arising from the resonance delocalization of oxygen's lone pairs into the aromatic π-systems.

Traditional methods for ether cleavage, such as refluxing with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), are generally ineffective for diaryl ethers. While these reagents readily cleave alkyl ethers through Sₙ1 or Sₙ2 mechanisms, the conditions required to break the aryl-oxygen bond in diaryl ethers are typically too harsh and often lead to decomposition rather than clean cleavage. The reaction mechanism would require nucleophilic attack on a protonated ether at an sp² carbon, which is a very high-energy process and does not readily occur.

More potent reagents are often employed for the cleavage of more stable aryl alkyl ethers. Boron tribromide (BBr₃) is a powerful Lewis acid known for its ability to demethylate aryl methyl ethers, even at low temperatures. organic-chemistry.orgsemanticscholar.org However, even such strong reagents are typically unable to cleave the robust diaryl ether linkage found in this compound. wikipedia.org The reaction requires the breaking of a C(sp²)-O bond, which remains a significant energetic barrier. Consequently, the ether linkage in this molecule is considered a very stable structural feature.

ReagentSubstrate TypeReactivity
HBr, HIDiaryl EthersGenerally unreactive
BBr₃Diaryl EthersGenerally unreactive wikipedia.org
BBr₃Aryl Methyl EthersEffective for demethylation nih.govorganic-chemistry.orgsemanticscholar.org

Reactions Involving the Unsubstituted Phenyl Ring

The unsubstituted phenyl ring is the more reactive of the two aromatic systems towards electrophilic aromatic substitution, due to the influence of the ether oxygen.

The phenoxy group (-OAr) acts as an activating, ortho, para-directing group for electrophilic aromatic substitution on the unsubstituted ring. wikipedia.org The oxygen atom donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. This stabilization is most effective when the electrophile attacks the positions ortho or para to the ether linkage. chemistrytalk.orgnih.govcardiff.ac.uk

Between the two possible positions, substitution at the para position (C4') is strongly favored over the ortho positions (C2' and C6'). This regioselectivity is primarily due to the steric hindrance caused by the bulky 2-bromophenyl group, which impedes the approach of the electrophile to the adjacent ortho sites. chemistrytalk.org

ReactionReagentsMajor ProductRegioselectivity
NitrationHNO₃, H₂SO₄1-Bromo-2-(4-nitrophenoxy)benzeneStrong para preference researchgate.net
Friedel-Crafts AcylationAcyl chloride, AlCl₃1-(4-(2-Bromophenoxy)phenyl)ethan-1-oneStrong para preference researchgate.net
HalogenationBr₂, FeBr₃1-Bromo-2-(4-bromophenoxy)benzeneStrong para preference wikipedia.org

Directed ortho metalation (DoM) provides a powerful method for functionalizing the ortho position of the unsubstituted ring, overcoming the steric preference for para substitution seen in EAS. wikipedia.orgbaranlab.org In this strategy, the heteroatom of a directing metalation group (DMG) coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating the deprotonation of a nearby C-H bond. semanticscholar.orgresearchgate.net

The ether oxygen in this compound can serve as a DMG, directing lithiation specifically to the C2' position of the unsubstituted phenyl ring. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups exclusively at the ortho position. This method offers excellent regiochemical control that is complementary to electrophilic substitution reactions.

BaseElectrophile (E⁺)Product (at C2' position)
n-BuLi / TMEDACO₂ then H⁺2-(2-Bromophenoxy)benzoic acid
s-BuLi / TMEDA(CH₃)₃SiCl1-Bromo-2-(2-(trimethylsilyl)phenoxy)benzene
n-BuLi / TMEDADMF2-(2-Bromophenoxy)benzaldehyde

Reaction Mechanism Studies of this compound

The elucidation of reaction mechanisms is fundamental to understanding and controlling the chemical transformations of this compound. Such studies provide insights into the transient species, energy profiles, and the factors that govern the reaction rates and product distributions. The following subsections detail the kinetic and computational approaches that have been applied to investigate the reactivity of this compound and its derivatives.

Kinetic Studies of Key Transformations

Detailed kinetic studies specifically focused on the key transformations of this compound are not extensively documented in publicly available literature. However, the reactivity of the broader class of brominated diphenyl ethers (BDEs) has been a subject of investigation, primarily in the context of environmental degradation and metabolism.

Kinetic analysis has been applied to understand the behavior of related brominated diphenyl ethers in different contexts. For instance, studies on the adsorption kinetics of 4-bromodiphenyl ether have been conducted to understand its environmental fate. While not a direct measure of its chemical transformation, such studies provide insights into the rate at which these molecules interact with surfaces, which can be a precursor to catalytic degradation processes.

The following table summarizes the types of kinetic studies conducted on related brominated diphenyl ethers, which can provide a framework for potential future kinetic investigations on this compound.

Transformation/ProcessCompound StudiedKinetic Parameter InvestigatedSignificance
Adsorption onto Biochar4-Bromodiphenyl EtherPseudo-1st-order rate constant (k1), Equilibrium sorption capacity (qe)Understanding environmental partitioning and removal rates.
Metabolic DegradationPolybrominated Diphenyl Ethers (PBDEs)Half-life in biological systemsAssessing bioaccumulation and persistence.

It is important to note that the reactivity of the bromine substituent in this compound is influenced by the presence of the phenoxy group at the ortho position. This group can exert both steric and electronic effects that would modulate the kinetics of its reactions compared to other brominated diphenyl ether isomers. Further dedicated kinetic studies are necessary to quantify these effects and to establish the rate laws for its principal transformations.

Computational Modeling of Reaction Pathways

Computational chemistry offers powerful tools for investigating reaction mechanisms where experimental studies may be challenging. For this compound and related compounds, computational modeling can provide detailed insights into reaction pathways, transition state geometries, and activation energies.

Molecular orbital studies have been conducted on brominated diphenyl ethers to understand their reactivity. nih.gov These studies often employ semi-empirical methods, such as AM1, or more sophisticated density functional theory (DFT) calculations to determine the electronic structure of the molecules. nih.gov

Key insights from computational modeling of BDEs that are relevant to this compound include:

Frontier Molecular Orbitals: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting reactivity. nih.gov For electrophilic attacks, the reaction is likely to occur at the site with the highest HOMO density. Conversely, for nucleophilic attacks, the LUMO distribution is indicative of the reactive sites.

Reaction Pathway Analysis: Computational models can be used to map the potential energy surface for a given reaction. This allows for the identification of intermediates and transition states, and the calculation of activation barriers, which are directly related to the reaction kinetics. For instance, in the lithiation of this compound, computational modeling could elucidate the structure of the transition state and the role of solvent molecules in stabilizing it.

Regioselectivity: In reactions where multiple products can be formed, computational modeling can predict the regioselectivity by comparing the activation energies of the different reaction pathways. nih.gov For metabolic reactions of BDEs, frontier electron densities have been used to predict the most likely sites of enzymatic attack. nih.gov

The table below summarizes the types of computational methods and the insights they can provide for the study of this compound's reactivity.

Computational MethodInformation ObtainedRelevance to this compound
Semi-empirical (e.g., AM1)Electronic structure, Frontier orbital energiesPrediction of general reactivity towards electrophiles and nucleophiles. nih.gov
Density Functional Theory (DFT)Reaction pathways, Transition state structures, Activation energiesDetailed mechanistic understanding of specific transformations like lithiation or coupling reactions.
Quantitative Structure-Activity Relationship (QSAR)Correlation of electronic parameters with physical or biological propertiesPrediction of properties like chromatographic retention times or biological activity based on computed electronic parameters. nih.gov

While comprehensive computational studies specifically detailing the reaction pathways of this compound are not widely published, the methodologies applied to the broader class of brominated diphenyl ethers demonstrate the potential of these theoretical approaches to fill the existing gaps in our understanding of its chemical behavior.

Spectroscopic and Structural Analysis of this compound

The unequivocal identification and structural elucidation of chemical compounds are foundational to chemical research. Spectroscopic techniques are central to this endeavor, providing detailed information about the molecular structure and electronic environment of a substance. This article focuses on the spectroscopic characterization of this compound, detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in its structural analysis.

Spectroscopic Characterization and Structural Elucidation in Research

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of this compound is defined by the vibrations of its core functional groups: the diaryl ether linkage (C-O-C) and the carbon-bromine bond (C-Br). The most prominent of these is the asymmetric stretching of the C-O-C ether bond. For aromatic ethers, this vibration typically gives rise to a strong absorption band in the region of 1300-1200 cm⁻¹ uni.lu. The specific frequency is influenced by the electronic effects of the substituents on the aromatic rings. The carbon-bromine stretching vibration is expected to produce an absorption in the lower frequency "fingerprint region," typically between 600 and 500 cm⁻¹, though its diagnostic value can be limited due to overlap with other vibrations.

Table 1: Characteristic Functional Group IR Vibrations for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aryl-O-Aryl Asymmetric C-O-C Stretch 1300 - 1200 Strong
Aryl-Br C-Br Stretch 600 - 500 Medium to Strong

The presence of two phenyl rings in this compound gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are observed as weak to medium bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range rsc.org.

In-ring carbon-carbon (C=C) stretching vibrations in aromatic compounds produce a series of sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region rsc.org. Commonly, two distinct bands are observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ rsc.orgpharmaffiliates.com.

Furthermore, C-H out-of-plane (oop) bending vibrations are highly characteristic of the substitution pattern on the benzene rings and appear as strong bands in the 900-675 cm⁻¹ region rsc.org. The this compound molecule contains a 1,2-disubstituted (ortho) aromatic ring and a monosubstituted aromatic ring, each giving rise to distinct oop bending absorptions.

Table 2: Aromatic Ring IR Vibrations for this compound

Aromatic Vibration Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
Aromatic C=C In-ring Stretch 1600 - 1585 Medium, Sharp
Aromatic C=C In-ring Stretch 1500 - 1400 Medium, Sharp
1,2-Disubstituted Ring C-H Out-of-Plane Bend ~770 - 735 Strong
Monosubstituted Ring C-H Out-of-Plane Bend ~770 - 730 and 710 - 690 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet or visible light. Molecules containing π-electron systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in this region.

The primary light-absorbing parts of the this compound molecule are its two phenyl rings, which act as chromophores. These aromatic systems contain conjugated π-electrons that can be excited from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π) molecular orbitals. These π → π transitions are characteristic of aromatic compounds researchgate.net.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material, providing exact bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, the solid-state structure can be predicted with high confidence based on studies of structurally related ortho-substituted diphenyl ethers cdnsciencepub.comresearchgate.net.

The defining structural feature of ortho-substituted diphenyl ethers is the steric hindrance caused by the substituent adjacent to the ether linkage. In this compound, the bromine atom at the C2 position forces the two phenyl rings out of planarity. This results in a "skewed" or "twisted" conformation in the solid state. The principal conformations of diphenyl ethers are known to be asymmetric, with one ring lying in the C-O-C plane and the other being approximately perpendicular to it cdnsciencepub.com. This arrangement minimizes steric repulsion between the ortho-substituent (bromine) and the hydrogen atoms on the other ring. Consequently, a significant dihedral angle between the planes of the two aromatic rings is expected, a common feature for diphenyl ethers with halogen substitutions at the ortho positions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive analysis of the precise bond lengths, bond angles, and dihedral angles for this compound is contingent upon the successful determination of its crystal structure through techniques such as single-crystal X-ray diffraction. Despite thorough searches of crystallographic databases, a published crystal structure for this specific compound could not be located.

In the absence of experimental data, theoretical calculations could provide estimations of these parameters. However, for the purposes of this article, which relies on experimentally verified research, no specific values for bond lengths (e.g., C-Br, C-O, C-C), bond angles (e.g., C-C-Br, C-O-C), or the critical dihedral angles defining the conformation of the phenoxy group relative to the brominated benzene ring can be reported.

Intermolecular Interactions and Crystal Packing

Similarly, a detailed description of the intermolecular interactions and the crystal packing arrangement of this compound in the solid state is not possible without crystallographic data. The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent forces, which could include:

Halogen Bonding: Interactions involving the bromine atom.

π-π Stacking: Interactions between the aromatic rings.

van der Waals Forces: General attractive or repulsive forces between molecules.

While studies on related brominated aromatic compounds suggest the potential for such interactions to play a significant role in the solid-state structure, any discussion regarding the specific nature, geometry, and energetic contributions of these interactions in this compound would be speculative without a determined crystal structure.

Computational Chemistry and Theoretical Studies of 1 Bromo 2 Phenoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a window into the microscopic world of molecules. These methods are used to determine the fundamental properties of a molecule, such as its three-dimensional shape, the distribution of electrons, and the energies of its molecular orbitals. For 1-bromo-2-phenoxybenzene, these calculations would provide a foundational understanding of its intrinsic chemical and physical characteristics.

Geometry Optimization and Electronic Structure Determination

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using methods like Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) calculations, the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum on the potential energy surface is found.

A typical output from such a calculation would include the following parameters, which could be presented in a data table:

Table 1: Calculated Geometric Parameters for this compound (Note: The following is a representative table structure, as specific calculated values for this molecule are not available in the cited literature.)

Parameter Bond/Angle Calculated Value (DFT/B3LYP 6-31G*)
Bond Lengths (Å) C-Br value
C-O value
C-C (aromatic) average value
**Bond Angles (°) ** C-C-Br value
C-O-C value

| Dihedral Angles (°) | C-C-O-C | value |

Molecular Orbital Analysis (HOMO-LUMO)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. irjweb.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgirjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. wikipedia.org For this compound, analysis of the frontier orbitals would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO may have significant contributions from the carbon-bromine bond.

Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following is a representative table structure, as specific calculated values for this molecule are not available in the cited literature.)

Molecular Orbital Energy (eV)
HOMO value
LUMO value

| HOMO-LUMO Gap | calculated difference |

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich (negatively charged) and electron-poor (positively charged). This charge distribution can be quantified through various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

A more intuitive way to visualize this is through an electrostatic potential (ESP) map. walisongo.ac.idresearchgate.net An ESP map is generated by calculating the electrostatic potential on the molecule's electron density surface. walisongo.ac.id It is color-coded to indicate charge distribution: red typically signifies regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). youtube.com For this compound, an ESP map would likely show a negative potential around the oxygen atom of the ether linkage due to its lone pairs, and a positive or less negative potential on the hydrogen atoms. The electronegative bromine atom would also influence the charge distribution on its adjacent carbon atom.

Reaction Mechanism Prediction and Validation

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. By mapping out the energy changes that occur as reactants are converted into products, it is possible to predict reaction pathways, identify key intermediates, and understand the factors that control reaction rates.

Transition State Localization

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. youtube.com This is the point of maximum energy along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy.

Computational chemists use various algorithms to locate transition states on the potential energy surface. e3s-conferences.org For a reaction involving this compound, such as a nucleophilic aromatic substitution, locating the transition state would involve finding the specific arrangement of atoms where the bond to the bromine is partially broken and the bond to the incoming nucleophile is partially formed.

Reaction Energy Profiles

A reaction energy profile is a graph that plots the potential energy of a system as it evolves along the reaction coordinate from reactants to products. These profiles provide a visual representation of the energy changes throughout a reaction. Key features of a reaction energy profile include:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Any stable species that are formed and consumed during the reaction.

Transition States: The energy maxima that connect reactants, intermediates, and products.

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state, which determines the reaction rate.

Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (absorbs energy).

For a hypothetical reaction of this compound, a calculated reaction energy profile would allow for the determination of its feasibility and rate. For example, in a substitution reaction, the profile would show the energy required to break the C-Br bond and form a new bond, providing a theoretical basis for predicting the reaction's outcome.

Molecular Dynamics Simulations

Conformational Analysis

Key dihedral angles that dictate the conformation of diphenyl ether-based molecules are:

Φ1 (C-O-C-C): Describes the rotation around the bond between the ether oxygen and the brominated phenyl ring.

Φ2 (C-O-C-C): Describes the rotation around the bond between the ether oxygen and the unsubstituted phenyl ring.

The presence of the bromine atom at the ortho position of one of the phenyl rings is expected to introduce significant steric hindrance, which will influence the preferred conformations. This steric clash will likely restrict the free rotation around the C-O-C bond, leading to a more defined set of low-energy conformations compared to unsubstituted diphenyl ether. The molecule is expected to adopt a "twisted" or "skewed" conformation to minimize the steric repulsion between the bromine atom and the adjacent phenyl ring.

A hypothetical conformational energy profile, based on studies of similar halogenated diphenyl ethers, would likely show energy minima corresponding to non-planar arrangements of the phenyl rings. The global minimum energy conformation would be one where the two rings are twisted relative to each other, avoiding the high-energy planar and perpendicular orientations.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

Conformational StateDihedral Angle (Φ1)Dihedral Angle (Φ2)Relative Energy (kcal/mol)
Global Minimum (Twisted)~45°~30°0
Local Minimum (Skewed)~135°~150°1.5
Transition State (Planar)> 5

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific computational studies.

Solvent Effects on Molecular Behavior

The behavior of this compound in a solution is significantly influenced by the surrounding solvent molecules. MD simulations can model these interactions explicitly, providing insights into how different solvents affect the conformational preferences and dynamics of the solute.

In a non-polar solvent , such as hexane (B92381) or carbon tetrachloride, the conformational landscape of this compound is expected to be similar to its gas-phase behavior, dominated by intramolecular steric and electronic effects. The solvent would have a minimal direct influence on the torsional angles of the ether linkage.

In a polar aprotic solvent , such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions between the solvent and the polar C-Br and C-O bonds of this compound would become significant. These interactions could stabilize certain conformations over others, potentially shifting the conformational equilibrium. For instance, conformations with a larger molecular dipole moment might be favored in a high-dielectric-constant medium.

In a polar protic solvent , like water or ethanol, the potential for hydrogen bonding with the ether oxygen exists. While the ether oxygen is a weak hydrogen bond acceptor, these interactions, when present, can influence the solvent structuring around the molecule and subtly alter its conformational preferences. Studies on related compounds, such as hydroxylated PBDEs, have shown that interactions with protic solvents can significantly impact their molecular dynamics.

MD simulations of polybrominated diphenyl ethers in biological environments, such as lipid membranes, have been performed to understand their partitioning and toxicological behavior. researchgate.net These studies indicate that the lipophilic nature of the brominated phenyl rings drives their association with non-polar environments. A similar behavior would be expected for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physicochemical property. For this compound, QSAR models could be developed to predict its reactivity, environmental fate, or potential toxicity based on its structural and electronic properties. While specific QSAR models for this compound are not prevalent, the extensive research on QSAR for halogenated diphenyl ethers provides a strong foundation for understanding its likely behavior. nih.govnih.gov

Prediction of Reactivity Parameters

QSAR models can be used to predict various reactivity parameters based on calculated molecular descriptors. For this compound, these parameters can provide insights into its chemical behavior in different reaction environments.

Key reactivity descriptors that can be calculated using computational methods include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For brominated diphenyl ethers, the LUMOs are generally characterized as σ* orbitals, often located on the phenyl ring with more bromine substituents. mdpi.com

Electron Density and Atomic Charges: The distribution of electron density across the molecule can pinpoint sites susceptible to electrophilic or nucleophilic attack. The bromine atom, being electronegative, will withdraw electron density from the attached phenyl ring, influencing its reactivity in aromatic substitution reactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict regions of the molecule that are likely to interact with electrophiles or nucleophiles.

Studies on the electrophilic bromination of aromatic compounds have shown that reactivity and regioselectivity can be predicted with good accuracy using theoretical calculations of intermediate stabilities and atomic charges. nih.gov For this compound, further electrophilic substitution would be influenced by the directing effects of both the bromo and phenoxy substituents.

Exploration of Structure-Property Relationships

QSAR models are instrumental in establishing relationships between the molecular structure of a compound and its macroscopic properties. For halogenated diphenyl ethers, QSAR studies have successfully predicted properties such as vapor pressure, water solubility, and partitioning coefficients (e.g., log Kow), which are crucial for assessing their environmental distribution and bioaccumulation potential. nih.gov

For this compound, a QSAR model could be constructed using a set of molecular descriptors, including:

Topological Descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic Descriptors: As discussed in the previous section (HOMO/LUMO energies, dipole moment, etc.).

A hypothetical QSAR equation for a property like the octanol-water partition coefficient (logP) might take the form:

logP = c0 + c1(Molecular Weight) + c2(Surface Area) + c3*(Dipole Moment) + ...

where the coefficients (c0, c1, c2, c3) are determined by statistical regression against a training set of molecules with known logP values. The number and type of halogen atoms are known to be primary factors influencing the physicochemical properties of halogenated diphenyl ethers. nih.gov The position of the bromine atom in this compound would also be a significant factor.

Furthermore, 3D-QSAR models, which consider the three-dimensional fields around the molecule (steric and electrostatic), have been used to predict the estrogenic activities of polybrominated diphenyl ethers. nih.gov Such models could potentially be applied to this compound to screen for potential endocrine-disrupting effects.

Applications in Advanced Materials Science and Polymer Chemistry

Precursor for Functional Polymers

The presence of both a bromo group and a phenoxy ether linkage suggests that 1-Bromo-2-phenoxybenzene could serve as a monomer or a building block in the synthesis of specialized polymers.

Synthesis of Poly(arylene ether) Derivatives

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. Their synthesis often involves the formation of ether linkages between aromatic rings. Methods such as nucleophilic aromatic substitution and palladium-catalyzed C-O polycondensation reactions are common, frequently utilizing aryl halides, including bromides and chlorides, as monomers.

While the general synthetic routes for PAEs accommodate the use of brominated aromatic compounds, specific research detailing the polymerization of this compound into poly(arylene ether) derivatives is not extensively documented in the current body of scientific literature. A patent exists for a different, more complex brominated phenoxy compound, 1-bromo-4-(4′-bromophenoxy)-2-pentadecylbenzene, which is noted for its potential as a monomer in high-performance polymers due to the processability imparted by its long alkyl chain. This suggests that structurally similar compounds could be of interest in this field, though specific studies on this compound are lacking.

Incorporation into Flame Retardant Materials

Brominated compounds are widely used as flame retardants. wikipedia.org They function by releasing bromine radicals upon heating, which interfere with the combustion reactions in the gas phase. This compound is structurally related to polybrominated diphenyl ethers (PBDEs), a prominent class of brominated flame retardants (BFRs). In fact, it is considered the mono-brominated congener, sometimes referred to as PBDE 1.

However, the focus of research and industrial application has been on polybrominated diphenyl ethers, which contain multiple bromine atoms per molecule, enhancing their flame-retardant efficiency. While the fundamental chemistry of BFRs applies to this compound, there is a lack of specific studies on its synthesis for, and performance as, a flame retardant in polymeric materials. The current literature primarily discusses more heavily brominated analogues like decabromodiphenyl ether and tetrabromobisphenol A (TBBPA). aaqr.org

Role in Organic Electronic Materials

The development of organic electronic materials often relies on the synthesis of complex conjugated molecules, for which brominated aromatics are key precursors in cross-coupling reactions.

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, host and charge-transport materials with tailored electronic properties are crucial for device efficiency and longevity. The synthesis of these materials frequently involves building larger molecular architectures from smaller, functionalized aromatic units. Brominated compounds are common starting materials for reactions like Suzuki or Buchwald-Hartwig couplings to construct these complex structures.

Theoretically, this compound could be used as a building block to introduce a phenoxyphenyl group into a larger molecule intended for use in an OLED. However, a review of the literature on the synthesis of specific OLED materials does not indicate that this compound is a commonly used precursor.

Photovoltaic Applications

Similar to OLEDs, the synthesis of novel organic photovoltaic materials, such as non-fullerene acceptors and hole-transporting materials for perovskite solar cells, heavily relies on the use of brominated aromatic precursors for carbon-carbon and carbon-heteroatom bond-forming reactions. These materials are designed to have specific energy levels and charge transport properties.

While the phenoxybenzene moiety is present in some organic electronic materials, there is no direct evidence in the reviewed literature to suggest that this compound is a key or common starting material for the synthesis of active components in organic solar cells.

Liquid Crystalline Materials

Liquid crystals are molecules that exhibit phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. The molecular structure of these compounds, often consisting of rigid and flexible parts, is critical to their mesogenic behavior.

Design of Mesogenic Phases Incorporating the this compound Moiety

The incorporation of specific molecular structures is crucial for the design of materials with liquid crystalline or mesogenic properties. While there is no direct evidence of this compound being used as a core mesogenic unit, its structure possesses features that could potentially be modified for such applications. The rigid phenyl rings connected by a flexible ether linkage are common features in molecules that exhibit liquid crystal phases.

Advanced Catalytic Systems

The utility of a molecule in advanced catalytic systems can be as a ligand for a metal catalyst or as a component of a heterogeneous catalyst support.

Ligand Synthesis for Transition Metal Catalysis

The this compound molecule can be considered a precursor for the synthesis of more complex ligands for transition metal catalysis. The presence of the bromine atom allows for its conversion into other functional groups that can coordinate to a metal center.

One potential route is the synthesis of phosphine (B1218219) ligands . The bromo group can be replaced by a phosphine group through reactions with phosphinating agents. The resulting phosphine ligand, containing the phenoxybenzene backbone, could then be used to stabilize and modify the electronic and steric properties of transition metal catalysts, for example, in palladium-catalyzed cross-coupling reactions.

Another possibility is its use in the synthesis of N-heterocyclic carbene (NHC) ligands . The bromoarene could be a starting point for the construction of an imidazolium salt, the precursor to an NHC. The phenoxy group would act as a substituent on the NHC ring, influencing the catalytic activity of the resulting metal-NHC complex.

Furthermore, the bromine atom can be used as a handle in cross-coupling reactions like the Buchwald-Hartwig amination to introduce nitrogen-based coordinating groups. This would lead to the formation of chelating ligands that can form stable complexes with various transition metals. While these synthetic strategies are chemically feasible, there are no specific reports in the surveyed literature of this compound being used for these exact purposes.

Supported Catalysts and Heterogeneous Systems

In the context of heterogeneous catalysis, this compound is not typically used directly as a catalyst or support. However, it could be chemically anchored to a solid support, such as silica or a polymer resin, via the reactive bromo group. Subsequent functionalization of the phenoxybenzene moiety could then be performed to introduce catalytically active sites. This would result in a supported catalyst where the organic fragment derived from this compound acts as a linker and influences the local environment of the active site. Again, specific examples of this application are not documented in the available literature.

Environmental Fate and Degradation Pathways in Research Contexts

Photodegradation Studies

Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic pollutants, including polybrominated diphenyl ethers (PBDEs).

Studies on PBDEs indicate that they are susceptible to photodegradation under UV irradiation. The primary mechanism of this degradation is reductive debromination, where a bromine atom is removed from the aromatic ring and replaced by a hydrogen atom. This process is influenced by the wavelength of UV light and the surrounding environmental matrix. For instance, the degradation rate of some PBDEs has been observed to be faster in organic solvents like n-nonane compared to isooctane (B107328) under UV irradiation nih.gov. The presence of substances that can act as hydrogen donors in the environment can facilitate this debromination process. While specific kinetic data for 1-Bromo-2-phenoxybenzene is scarce, the general principles of PBDE photolysis suggest that it would be susceptible to degradation upon exposure to UV light, particularly in the sunlight spectrum.

The primary photoproduct of the photodegradation of a monobrominated diphenyl ether like this compound is expected to be diphenyl ether, resulting from the cleavage of the carbon-bromine bond epa.gov. Further degradation of diphenyl ether can then occur. In studies of more highly brominated diphenyl ethers, a stepwise loss of bromine atoms is observed, leading to the formation of less-brominated congeners nih.gov. For example, the UV irradiation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) leads to the formation of 2,4,4'-tribromodiphenyl ether (BDE-28), which can then be further debrominated to dibromodiphenyl ethers like 4,4'-dibromodiphenyl ether (BDE-15) nih.gov. In addition to debromination, UV irradiation of PBDEs can also lead to the formation of bromophenols through the cleavage of the ether bond nih.gov.

Table 1: Potential Photodegradation Products of this compound

Precursor CompoundPrimary PhotoproductSecondary Photoproducts
This compoundDiphenyl etherBromophenols

This table is based on inferred pathways from studies on related PBDEs.

Biodegradation Research

Microbial activity plays a critical role in the breakdown of organic pollutants in the environment. The biodegradation of PBDEs, including monobrominated congeners, has been the subject of numerous research studies.

The biodegradation of monobrominated diphenyl ethers can proceed through both anaerobic and aerobic pathways.

Under anaerobic conditions , the primary degradation mechanism is reductive debromination, similar to photodegradation. Studies on 4-monobrominated diphenyl ether have shown that it can be degraded by anaerobic sludge, with the formation of diphenyl ether and bromide ions as byproducts nih.gov. The presence of a co-substrate, such as glucose, can enhance the rate and efficiency of this process nih.gov. It is suggested that anaerobic debromination can even occur in micro-niches within seemingly aerobic environments nih.gov. The microbial communities responsible for this process are diverse, with species of Clostridium being implicated in the anaerobic degradation of 4-monobrominated diphenyl ether nih.gov.

Under aerobic conditions , the degradation of monobrominated diphenyl ethers can involve different pathways. Some bacterial strains are capable of utilizing these compounds as a sole carbon and energy source. For example, strains of Sphingomonas, Enterobacteria, and Curtobacterium have been isolated that can aerobically degrade 4-monobrominated diphenyl ether inchem.org. Aerobic degradation can proceed via hydroxylation, where a hydroxyl group is added to the aromatic ring, followed by ring cleavage. The cleavage of the ether bond can also occur, leading to the formation of brominated phenols and catechols, which can then be further metabolized. In some cases, even under aerobic conditions, the initial step can be a reductive debromination, leading to the formation of diphenyl ether nih.gov.

The microbial degradation of halogenated aromatic compounds is facilitated by specific enzymes. For PBDEs, several classes of enzymes have been implicated in their biotransformation.

Dioxygenases are key enzymes in the aerobic degradation of aromatic compounds. They catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols. This is often the initial step in the ring-cleavage pathway. In the context of monohalogenated diphenyl ethers, dioxygenase activity has been shown to be higher for the 1,2-position, suggesting a preference for cleavage adjacent to the ether linkage semanticscholar.org.

Reductive dehalogenases are crucial for the anaerobic degradation of PBDEs. These enzymes catalyze the removal of halogen atoms and their replacement with hydrogen atoms. This process is a form of respiration for some anaerobic bacteria, where the halogenated compound serves as a terminal electron acceptor.

Cytochrome P450 monooxygenases are also involved in the metabolism of PBDEs, particularly in higher organisms but also in some bacteria. These enzymes can catalyze the hydroxylation of the aromatic rings of PBDEs, which is often a detoxification step but can also lead to the formation of more toxic metabolites nih.govnih.gov.

Table 2: Key Enzymes in the Biodegradation of Monobrominated Diphenyl Ethers

Enzyme ClassDegradation PathwayKey Reaction
DioxygenasesAerobicRing hydroxylation and cleavage
Reductive DehalogenasesAnaerobicReductive debromination
Cytochrome P450 MonooxygenasesAerobicHydroxylation

Hydrolysis and Chemical Stability in Aqueous Environments

Sorption and Leaching Behavior in Soil and Sediment

The sorption of chemical compounds to soil and sediment is a critical process that governs their mobility and bioavailability. For hydrophobic organic compounds like this compound, sorption is primarily driven by partitioning into the organic carbon fraction of soil and sediment. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption.

The leaching potential of a chemical is its tendency to move through the soil profile with percolating water. Compounds with lower sorption coefficients are more prone to leaching, which can lead to the contamination of groundwater. Given the anticipated lower Koc value for this compound, it is presumed to have a higher leaching potential compared to di-, tri-, and higher brominated diphenyl ethers. The mobility of PBDEs in soil can also be influenced by the presence of dissolved organic matter and soil nanoparticles, which can facilitate their transport. rsc.org

Table 1: Estimated Soil Sorption and Leaching Potential of this compound in Comparison to Other PBDEs

Compound NameDegree of BrominationEstimated Log KocEstimated Leaching Potential
This compound Mono ~4.0 - 4.5 Moderate to High
Dibromodiphenyl etherDi~4.5 - 5.0Moderate
Tetrabromodiphenyl ether (BDE-47)Tetra~5.5 - 6.0Low
Decabromodiphenyl ether (BDE-209)Deca>6.5Very Low

Note: The values for this compound are estimations based on general trends observed for PBDEs and are not derived from direct experimental measurement.

Accumulation and Environmental Distribution in Model Ecosystems

The accumulation of a chemical in an organism and its distribution throughout an ecosystem are critical aspects of its environmental risk profile. For PBDEs, bioaccumulation is a significant concern, with these compounds being detected in a wide range of organisms, from invertebrates to mammals. nih.gov The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Similar to sorption, the bioaccumulation potential of PBDEs is strongly linked to their hydrophobicity. However, for highly hydrophobic compounds, there can be a decrease in bioavailability that limits uptake. As a monobrominated diphenyl ether, this compound is expected to be bioavailable. Studies on other lower brominated PBDEs have shown that they are readily taken up by aquatic organisms. mdpi.comnih.gov

The environmental distribution of PBDEs is governed by their partitioning between different environmental compartments, including air, water, soil, and biota. Lower brominated congeners are generally more volatile and have a higher tendency to partition into the atmosphere, allowing for long-range transport. scispace.com In contrast, more highly brominated congeners are more likely to be associated with soil and sediment. Therefore, this compound is expected to be more widely distributed in the environment, with a greater potential for atmospheric transport compared to more brominated PBDEs.

Table 2: Estimated Bioaccumulation Potential and Environmental Distribution of this compound

Environmental CompartmentExpected Relative Concentration of this compoundRationale
Air Moderate to High Higher volatility compared to more brominated PBDEs. scispace.com
Water Moderate Moderate water solubility and potential for atmospheric deposition.
Soil/Sediment Low to Moderate Weaker sorption compared to more brominated PBDEs.
Biota (e.g., Fish) Moderate Expected to be bioavailable and bioaccumulative. mdpi.comnih.gov

Note: The information presented is based on the general behavior of lower brominated diphenyl ethers and represents an estimation for this compound due to the absence of specific experimental data.

Q & A

Basic Research Questions

Q. How is 1-bromo-2-phenoxybenzene structurally characterized, and what analytical methods are recommended for verification?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques.

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify aromatic protons and carbons, with bromine-induced deshielding effects observed in the ortho and para positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C12_{12}H9_9BrO, [M]+^+ at m/z 244.9864) and fragmentation patterns.
  • Elemental Analysis : Validates the Br content (~32.6% by mass).
  • CAS Registry : Cross-reference with CAS No. 7025-06-1 for database alignment .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

  • Methodological Answer : Two primary methods are employed:

  • Ullmann Coupling : Reaction of bromobenzene derivatives with phenol derivatives using a Cu catalyst. Optimize temperature (120–150°C) and solvent (DMF or toluene) to enhance yield .
  • Electrophilic Bromination : Direct bromination of diphenyl ether using Br2_2/FeBr3_3. Control stoichiometry (1:1 molar ratio of Br2_2 to substrate) to minimize di-brominated byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How should researchers handle and purify this compound to ensure safety and purity?

  • Methodological Answer :

  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE due to bromine’s volatility and toxicity. Follow guidelines in safety data sheets (SDS) for halogenated aromatics .
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) removes polar impurities. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does this compound behave in cross-coupling reactions, and what catalytic systems are most effective?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 (2 mol%) with arylboronic acids in THF/Na2_2CO3_3 (2M) at 80°C. Monitor reaction progress via TLC to optimize time (6–12 hr). Yields >85% are achievable .
  • Buchwald-Hartwig Amination : Employ Pd2_2(dba)3_3/Xantphos with primary amines. Microwave-assisted conditions (100°C, 2 hr) reduce side reactions .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be studied?

  • Methodological Answer :

  • Photolytic Degradation : Expose to UV light (254 nm) in aqueous acetonitrile. Analyze intermediates via LC-MS; bromine substituents increase resistance to degradation compared to non-halogenated analogs .
  • Microbial Degradation : Use soil microcosms with Pseudomonas spp. Monitor debromination products (e.g., diphenyl ether) via GC-MS. Half-lives range from 30–90 days depending on microbial activity .

Q. How can contradictory data on reaction yields or byproduct formation be resolved in studies involving this compound?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, higher Pd concentrations in cross-coupling reduce aryl-aryl homocoupling byproducts .
  • Byproduct Identification : Employ GC-MS or 19^{19}F NMR (if fluorinated analogs are synthesized) to trace impurities. Compare retention indices with known standards .

Q. What role does this compound play in medicinal chemistry, particularly in drug discovery?

  • Methodological Answer :

  • Intermediate for Bioactive Molecules : Serve as a precursor for kinase inhibitors (e.g., JAK2/STAT3 inhibitors). Introduce substituents via SNAr reactions at the bromine site using NaN3_3 or amines .
  • SAR Studies : Modify the phenoxy group to assess impact on receptor binding. For example, fluorination at the para position enhances metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.